Chloromalonic acid

Description

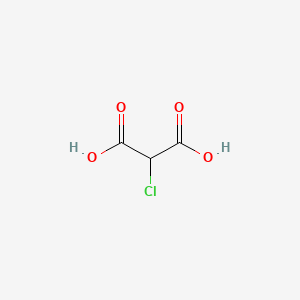

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloropropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXWHCJMTLWFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208702 | |

| Record name | Propanedioic acid, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-33-9 | |

| Record name | Propanedioic acid, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Chloromalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromalonic acid, also known as 2-chloropropanedioic acid, is a halogenated derivative of malonic acid. Its chemical structure, featuring a chlorine atom on the alpha-carbon, significantly influences its reactivity and potential applications in organic synthesis and drug development. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental considerations, and visualizations of key chemical transformations. While experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides predicted data to support research endeavors.

Physical and Chemical Properties

The introduction of a chlorine atom to the malonic acid backbone alters its physical and chemical properties. The following tables summarize the available and predicted data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | 2-chloropropanedioic acid | --- |

| Synonyms | Chloropropanedioic acid | --- |

| CAS Number | 600-33-9 | --- |

| Molecular Formula | C₃H₃ClO₄ | [1][2] |

| Molecular Weight | 138.50 g/mol | [1] |

| Appearance | White crystalline solid (predicted) | Inferred from malonic acid |

| Melting Point | Decomposes (temperature not specified) | Inferred from malonic acid's decomposition around its melting point |

| Boiling Point | 361.1 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.751 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in water and polar organic solvents (Predicted) | Inferred from malonic acid's high solubility in water |

| pKa₁ | ~1.1 (Predicted) | Estimated based on the inductive effect of the chlorine atom |

| pKa₂ | ~3.0 (Predicted) | Estimated based on the inductive effect of the chlorine atom |

Table 2: Predicted Spectral Data for this compound

| Spectrum Type | Predicted Chemical Shifts / Absorption Bands |

| ¹H NMR | δ (ppm): ~4.5 (s, 1H, -CHCl-), 10-13 (br s, 2H, -COOH) |

| ¹³C NMR | δ (ppm): ~55 (-CHCl-), ~170 (-COOH) |

| IR (Infrared) | ν (cm⁻¹): 2500-3300 (O-H stretch, broad), 1700-1730 (C=O stretch), 1200-1300 (C-O stretch), 600-800 (C-Cl stretch) |

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by the presence of two carboxylic acid groups and an alpha-chloro substituent. These features make it a potentially versatile building block in organic synthesis.

Acidity and Esterification

The electron-withdrawing nature of the chlorine atom and the two carboxyl groups increases the acidity of the alpha-proton compared to malonic acid. The carboxylic acid groups can undergo esterification reactions when treated with an alcohol in the presence of an acid catalyst.

Decarboxylation

Similar to malonic acid, this compound is expected to undergo decarboxylation upon heating, losing carbon dioxide to form 2-chloroacetic acid. The reaction likely proceeds through a cyclic transition state.

Experimental Protocols

Detailed, validated experimental protocols for this compound are not widely published. The following sections provide generalized procedures based on the chemistry of related compounds. Note: These are not validated protocols and should be adapted and optimized with appropriate safety precautions.

Synthesis of this compound

A potential route for the synthesis of this compound is the direct chlorination of malonic acid.

Materials:

-

Malonic acid

-

Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon tetrachloride)

-

Inert gas atmosphere (e.g., nitrogen, argon)

Procedure:

-

Dissolve malonic acid in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

-

Slowly add the chlorinating agent (e.g., sulfuryl chloride) to the solution. The reaction may be exothermic.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC, NMR of an aliquot).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane).

Analytical Methods

The analysis of this compound can be approached using techniques established for other haloacetic acids.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is a suitable method for the quantification of this compound. The mobile phase would typically consist of an acidified aqueous buffer and an organic modifier like acetonitrile.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, this compound needs to be derivatized to its more volatile ester form (e.g., methyl or ethyl ester). This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The resulting ester can then be analyzed by GC-MS to confirm its identity and purity.

Safety and Handling

This compound is expected to be a corrosive and irritating compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for malonic acid and other chlorinated carboxylic acids.

Conclusion

This compound presents as a valuable, yet under-characterized, chemical entity. This guide provides a foundational understanding of its properties based on available data and chemical principles. Further experimental validation of the predicted data and optimization of synthetic and analytical protocols are necessary to fully unlock its potential in research and development. Researchers are encouraged to use this guide as a starting point for their investigations into the chemistry of this compound.

References

Synthesis of Chloromalonic Acid from Malonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chloromalonic acid from malonic acid, a critical process for the creation of advanced pharmaceutical intermediates and other specialized chemical compounds. This document details the prevailing synthetic methodologies, emphasizing experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the pharmaceutical industry for the preparation of various therapeutic agents. Its bifunctional nature, possessing both a reactive chlorine atom and two carboxylic acid groups, allows for a wide range of subsequent chemical transformations. The selective monochlorination of malonic acid presents a key chemical challenge, requiring precise control of reaction conditions to avoid the formation of dichlorinated byproducts. This guide focuses on a robust and selective method for this transformation.

Synthetic Pathway Overview

The direct chlorination of malonic acid to yield monothis compound can be effectively achieved through the use of trichloroisocyanuric acid (TCCA) as the chlorinating agent, with a catalytic amount of phosphorus trichloride (PCl₃). This method offers high selectivity for the alpha-position of the carboxylic acid.[1][2]

The reaction proceeds via the in-situ formation of an acid chloride intermediate, which then undergoes enolization. The enol form is subsequently chlorinated by TCCA. This process is a variation of the Hell-Volhard-Zelinsky reaction, adapted for high selectivity.[1]

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Chloromalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromalonic acid, also known as 2-chloropropanedioic acid, is a halogenated derivative of malonic acid with the chemical formula C₃H₃ClO₄[1]. Its structure and reactivity are of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the molecular structure, bonding, and synthetic approaches for this compound. Due to the limited availability of direct experimental data for this compound, this guide combines information from its parent compound, malonic acid, with established principles of organic chemistry to present a detailed analysis.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a central carbon atom bonded to a chlorine atom, a hydrogen atom, and two carboxyl groups. The presence of the electron-withdrawing chlorine atom and the two carboxyl groups significantly influences the electronic environment and reactivity of the molecule.

Connectivity and Hybridization

The central carbon atom (C2) is sp³ hybridized, forming single covalent bonds with a chlorine atom, a hydrogen atom, and two other carbon atoms (C1 and C3) of the carboxyl groups. The carbon atoms of the carboxyl groups are sp² hybridized, each forming a double bond with one oxygen atom and single bonds with another oxygen atom and the central carbon atom. The oxygen atoms of the hydroxyl groups are sp³ hybridized, while the carbonyl oxygen atoms are sp² hybridized.

Predicted Molecular Geometry

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-C | C1-C2, C2-C3 | ~1.52 |

| C=O | C1=O, C3=O | ~1.21 |

| C-O | C1-OH, C3-OH | ~1.34 |

| C-Cl | C2-Cl | ~1.78 |

| C-H | C2-H | ~1.09 |

| O-H | (C=O)O-H | ~0.97 |

| Bond Angles (°) | ||

| C-C-C | C1-C2-C3 | ~110 |

| O=C-O | O=C1-OH, O=C3-OH | ~124 |

| O=C-C | O=C1-C2, O=C3-C2 | ~121 |

| O-C-C | HO-C1-C2, HO-C3-C2 | ~115 |

| Cl-C-H | Cl-C2-H | ~109 |

| Cl-C-C | Cl-C2-C1, Cl-C2-C3 | ~109 |

| H-C-C | H-C2-C1, H-C2-C3 | ~109 |

Note: These values are estimates based on typical bond lengths and angles for similar functional groups and may vary in the actual molecule.

Intramolecular Interactions

The two carboxyl groups in this compound can engage in intramolecular hydrogen bonding, which can influence its conformation and acidity. The presence of the electronegative chlorine atom can also affect the acidity of the carboxyl protons through inductive effects.

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation of this compound. While specific, fully assigned spectra for this compound are not widely published, the expected spectral features can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, C-O, and C-Cl functional groups.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (broad) | 3300 - 2500 |

| C-H (Alkane) | Stretching | ~2900 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C-O (Carboxylic Acid) | Stretching | ~1300 |

| C-Cl (Alkyl Halide) | Stretching | 800 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -COOH | 10 - 13 | Singlet |

| ¹H | -CH(Cl)- | 4.5 - 5.5 | Singlet |

| ¹³C | -COOH | 165 - 175 | - |

| ¹³C | -CH(Cl)- | 50 - 60 | - |

Note: Predicted chemical shifts are relative to TMS and can be influenced by the solvent used.

Experimental Protocols

The synthesis of this compound can be achieved through the chlorination of malonic acid. The following is a plausible experimental protocol based on established chemical literature for similar transformations.

Synthesis of this compound from Malonic Acid

Objective: To synthesize 2-chloropropanedioic acid via the chlorination of propanedioic acid (malonic acid).

Materials:

-

Malonic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Pyridine (catalyst)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

-

Reactant Addition: Add malonic acid (1 equivalent) to the flask. Add anhydrous diethyl ether to create a slurry.

-

Catalyst Addition: Add a catalytic amount of pyridine to the mixture.

-

Chlorinating Agent Addition: While stirring, slowly add thionyl chloride (1.1 equivalents) to the mixture via a dropping funnel. The reaction is exothermic and may produce HCl gas, which should be vented through the drying tube.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the flask in an ice bath. Carefully and slowly add cold water to quench the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield pure this compound.

Safety Precautions: Thionyl chloride and pyridine are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Logical Relationship of Synthesis

The synthesis of this compound from malonic acid involves a key chlorination step.

References

An In-depth Technical Guide to the IUPAC Nomenclature, Properties, and Synthesis of Chloromalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromalonic acid, systematically named 2-chloropropanedioic acid , is a halogenated dicarboxylic acid. Its structure, featuring a chlorine atom on the alpha-carbon between two carboxyl groups, makes it a reactive and versatile building block in organic synthesis. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the construction of heterocyclic scaffolds relevant to drug discovery.

IUPAC Nomenclature and Compound Identification

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-chloropropanedioic acid . The parent chain is the three-carbon dicarboxylic acid, propanedioic acid (commonly known as malonic acid), with a chlorine atom substituted at the second carbon position.

Compound Identifiers:

-

IUPAC Name: 2-chloropropanedioic acid[1]

-

Synonyms: this compound, 2-Chloromalonic acid[1]

-

CAS Number: 600-33-9[1]

-

Molecular Formula: C₃H₃ClO₄[1]

-

Molecular Weight: 138.51 g/mol [2]

Physicochemical Properties

The properties of 2-chloropropanedioic acid are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 138.51 g/mol | [2] |

| Density | 1.751 g/cm³ | [2] |

| Boiling Point | 361.1 °C at 760 mmHg | [2] |

| Flash Point | 172.2 °C | [2] |

| Vapor Pressure | 3.40E-06 mmHg at 25°C | [2] |

| Refractive Index | 1.516 | [2] |

Synthesis of 2-Chloropropanedioic Acid

The synthesis of 2-chloropropanedioic acid is typically achieved through a two-step process starting from a dialkyl malonate, such as diethyl malonate. The process involves the chlorination of the ester followed by acid-catalyzed hydrolysis.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-chloropropanedioate (Diethyl Chloromalonate)

This procedure is adapted from the chlorination of dimethyl malonate.

-

Materials: Diethyl malonate, Sulfuryl chloride (SO₂Cl₂), inert solvent (e.g., dichloromethane).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl malonate in an inert solvent like dichloromethane.

-

Cool the stirred solution to a temperature below 25 °C using an ice bath.

-

Slowly add sulfuryl chloride dropwise to the solution over a period of approximately 1 hour, ensuring the temperature is maintained below 25 °C.

-

After the addition is complete, gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography) to confirm the consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature. The resulting product, diethyl 2-chloropropanedioate, can be isolated and purified by fractional distillation.

-

Step 2: Hydrolysis of Diethyl 2-chloropropanedioate to 2-Chloropropanedioic Acid

This protocol is based on the general procedure for the acid-catalyzed hydrolysis of malonic esters.[3]

-

Materials: Diethyl 2-chloropropanedioate, dilute mineral acid (e.g., aqueous sulfuric acid), activated charcoal.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine diethyl 2-chloropropanedioate with a dilute aqueous solution of a mineral acid, such as sulfuric acid.

-

Heat the mixture to a temperature below 100 °C (typically around 70 °C) to effect hydrolysis.[3] The reaction can be accelerated by the initial addition of a small amount of the final product, malonic acid, which reduces the induction period.[3]

-

Continuously or periodically distill the ethanol byproduct from the reaction mixture to drive the equilibrium towards the product.[3]

-

After the hydrolysis is complete (monitored by a suitable technique like TLC or LC-MS), decolorize the hot solution by adding activated charcoal and filtering the mixture.[3]

-

Concentrate the filtrate by evaporating the water under vacuum at a temperature below 70 °C.

-

Crystallize the 2-chloropropanedioic acid from the concentrated solution. The crystalline product can then be collected by filtration.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-chloropropanedioic acid.

Applications in Drug Development: Heterocyclic Synthesis

Dialkyl chloromalonates are valuable precursors for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals.[4] The reactivity of the chlorinated alpha-carbon allows for cyclocondensation reactions with various dinucleophiles.

A notable application is in the synthesis of 1,2,4-triazin-5-one derivatives. These reactions involve the coupling of malonic ester derivatives with diazotized anilines or other amino compounds, followed by base-catalyzed cyclization to form the heterocyclic ring system.[5] Such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Illustrative Reaction Pathway

The following diagram illustrates a generalized pathway for the synthesis of a triazinone ring system, a class of heterocycles with potential pharmaceutical applications.

Caption: Synthesis of a triazinone heterocycle from a chloromalonate ester.

Conclusion

2-Chloropropanedioic acid and its ester derivatives are important intermediates in organic synthesis. Their proper identification through IUPAC nomenclature, understanding of their physicochemical properties, and mastery of their synthesis are crucial for their effective use. The versatility of these compounds, particularly in the construction of complex heterocyclic molecules, underscores their significance for professionals in research, and especially in the field of drug development.

References

- 1. Propanedioic acid, chloro- | C3H3ClO4 | CID 11751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloromalonic acid [chembk.com]

- 3. US2373011A - Production of malonic acid - Google Patents [patents.google.com]

- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chloromalonic Acid: Identification, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chloromalonic acid, a halogenated dicarboxylic acid of interest in various chemical and pharmaceutical research fields. This document details its chemical identity, physicochemical properties, and outlines a potential synthetic pathway. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical Identification and Properties

This compound, also known by its IUPAC name 2-chloropropanedioic acid, is a derivative of malonic acid. Its unique structure, featuring a chlorine atom on the alpha-carbon, imparts distinct chemical properties relevant to its use as a building block in organic synthesis.

Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in chemical databases and regulatory documents.

| Identifier | Value |

| CAS Number | 600-33-9[1] |

| IUPAC Name | 2-chloropropanedioic acid[1] |

| Synonyms | Chloropropanedioic acid, 2-Chloromalonic acid[1] |

| Chemical Formula | C₃H₃ClO₄[1] |

| Molecular Weight | 138.50 g/mol [1] |

| Canonical SMILES | C(C(=O)O)(C(=O)O)Cl[1] |

| InChI Key | AFXWHCJMTLWFKF-UHFFFAOYSA-N[1] |

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the following table. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Appearance | White crystalline solid (presumed based on malonic acid) |

| Boiling Point | 361.1 °C at 760 mmHg |

| Flash Point | 172.2 °C |

| Density | 1.751 g/cm³ |

| Solubility | Expected to be soluble in water and polar organic solvents. |

Synthesis of this compound

Logical Workflow for Synthesis

The synthesis of this compound can be logically approached in a two-step process: the chlorination of a dialkyl malonate and the subsequent hydrolysis of the resulting chlorinated ester to the desired dicarboxylic acid.

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on established chemical transformations of similar compounds.

Step 1: Synthesis of Diethyl 2-Chloromalonate

This procedure is adapted from a known method for the chlorination of dimethyl malonate using sulfuryl chloride.

-

Materials:

-

Diethyl malonate

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂) (optional, as a solvent)

-

-

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with diethyl malonate.

-

If using a solvent, add dichloromethane.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sulfuryl chloride dropwise to the stirred solution, maintaining the temperature below 25 °C.

-

After the addition is complete, gradually warm the reaction mixture to 40-45 °C and maintain this temperature for several hours.

-

Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC), until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure. The crude diethyl 2-chloromalonate can then be purified by vacuum distillation.

-

Step 2: Hydrolysis of Diethyl 2-Chloromalonate to this compound

This is a standard procedure for the hydrolysis of esters to carboxylic acids.

-

Materials:

-

Diethyl 2-chloromalonate

-

Hydrochloric acid (concentrated) or Sodium hydroxide solution

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

-

Procedure (Acid-catalyzed):

-

In a round-bottom flask, combine diethyl 2-chloromalonate with an excess of concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous solution multiple times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system.

-

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely available. However, based on its structure, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single peak corresponding to the methine proton (CH) is expected. Due to the electronegativity of the adjacent chlorine and two carboxyl groups, this peak would likely appear downfield.

-

¹³C NMR: Three distinct signals are anticipated: one for the methine carbon, one for the carboxyl carbons, and one for the alpha-carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the O-H stretch of the carboxylic acid groups (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl groups (a strong band around 1700-1725 cm⁻¹), and the C-Cl stretch.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of dicarboxylic acids, including the loss of water, carbon dioxide, and the carboxyl group.

Safety and Handling

This compound is expected to be a corrosive and irritating compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be performed in a well-ventilated fume hood.

Hazard Identification and Precautionary Statements

The following GHS hazard information is for malonic acid and should be considered as a minimum precaution for this compound until specific data is available.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Serious eye damage/eye irritation |

| Danger | H318: Causes serious eye damage.[2] |

| Acute toxicity (oral) |

| Warning | H302: Harmful if swallowed. |

| Skin irritation |

| Warning | H315: Causes skin irritation. |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P310: Immediately call a POISON CENTER or doctor/physician.

Biochemical and Toxicological Information

Specific information regarding the biochemical pathways and detailed toxicological profile of this compound is limited in publicly accessible literature. It is reasonable to assume that its reactivity and potential toxicity would be influenced by the presence of the chlorine atom, potentially making it more reactive or toxic than malonic acid. Malonic acid itself is known as a competitive inhibitor of the enzyme succinate dehydrogenase in the citric acid cycle. Further research is required to determine if this compound exhibits similar or other biological activities.

Conclusion

This compound is a valuable chemical intermediate with potential applications in organic synthesis and pharmaceutical development. This guide has provided a detailed overview of its identification, properties, and a plausible synthetic route. While specific experimental and toxicological data are not extensively available, the information presented here, based on analogous compounds and established chemical principles, serves as a foundational resource for researchers working with this compound. As with any chemical, proper safety precautions are paramount.

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of Chloromalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromalonic acid, a halogenated derivative of malonic acid, presents a unique combination of functionalities that make it a valuable reagent in organic synthesis. The presence of a chlorine atom on the alpha-carbon, flanked by two carboxylic acid groups, significantly influences its reactivity and electrophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.

Introduction

Malonic acid and its derivatives are fundamental building blocks in organic chemistry, widely utilized in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and fragrances.[1][2] The introduction of a halogen atom, such as chlorine, onto the central methylene group of malonic acid dramatically alters its chemical behavior, enhancing its electrophilicity and providing a handle for a variety of nucleophilic substitution reactions. This technical guide delves into the specific characteristics of this compound, offering insights for its effective application in research and development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its handling, application in reactions, and for predicting its behavior in different chemical environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-chloropropanedioic acid | [3] |

| CAS Number | 600-33-9 | [3] |

| Molecular Formula | C₃H₃ClO₄ | [3] |

| Molecular Weight | 138.51 g/mol | [4] |

| Density | 1.751 g/cm³ (predicted) | [4] |

| Boiling Point | 361.1 °C at 760 mmHg (predicted) | [4] |

| Flash Point | 172.2 °C (predicted) | [4] |

| Vapor Pressure | 3.4E-06 mmHg at 25 °C (predicted) | [4] |

| Refractive Index | 1.516 (predicted) | [4] |

| pKa₁ | Data not available | |

| pKa₂ | Data not available |

The acidity of malonic acid is characterized by pKa₁ = 2.83 and pKa₂ = 5.69.[5] It is expected that the electron-withdrawing inductive effect of the chlorine atom in this compound would lead to a decrease in its pKa values, making it a stronger acid than malonic acid. However, specific experimental pKa values for this compound are not readily found in the surveyed literature.

Synthesis of this compound

While a definitive, detailed experimental protocol for the direct synthesis of this compound was not found in the reviewed literature, its synthesis can be inferred from general organic chemistry principles and procedures for related compounds. A plausible route involves the direct chlorination of malonic acid or its ester derivatives.

Conceptual Synthetic Pathway

Caption: Conceptual pathway for the synthesis of this compound.

A common method for the α-halogenation of carboxylic acids is treatment with a halogenating agent, often in the presence of a catalyst. For instance, the chlorination of malonic acid could potentially be achieved using sulfuryl chloride (SO₂Cl₂).

Reactivity and Electrophilicity

The reactivity of this compound is dominated by two key features: the electrophilic α-carbon and the acidity of the carboxylic acid protons.

Electrophilicity of the α-Carbon

The chlorine atom, being an electronegative element, withdraws electron density from the α-carbon, making it electrophilic and susceptible to attack by nucleophiles. This allows for a range of nucleophilic substitution reactions.

Caption: Electrophilic nature of the α-carbon in this compound.

Reactions with Nucleophiles

This compound can undergo nucleophilic substitution reactions where the chloride ion acts as a leaving group. A variety of nucleophiles can be employed, leading to the formation of substituted malonic acids. These reactions are analogous to the well-established reactivity of α-halo esters in malonic ester synthesis.

Table 2: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product |

| Amines (R-NH₂) | Aminomalonic acid derivatives |

| Alkoxides (R-O⁻) | Alkoxymalonic acid derivatives |

| Thiolates (R-S⁻) | Thioether-substituted malonic acids |

| Cyanide (CN⁻) | Cyanomalonic acid |

These reactions provide a powerful tool for introducing diverse functional groups at the α-position, making this compound a valuable intermediate in the synthesis of complex molecules.

Reactions of the Carboxylic Acid Groups

The carboxylic acid moieties of this compound exhibit typical reactivity, including esterification, amidation, and conversion to acid chlorides.[6] The formation of malonyl chloride derivatives can be achieved using reagents like thionyl chloride (SOCl₂).[7]

Applications in Drug Development and Heterocyclic Synthesis

Malonic acid and its derivatives are crucial intermediates in the pharmaceutical industry.[1][2] While specific, high-profile examples of drugs synthesized directly from this compound are not abundant in the general literature, its potential as a building block is significant. The ability to introduce a variety of substituents at the α-position makes it a versatile starting material for the synthesis of novel pharmacophores.

Furthermore, malonic acid derivatives are key precursors in the synthesis of a wide array of heterocyclic compounds.[8] The electrophilic nature of the α-carbon in this compound, combined with the reactivity of its carboxylic acid groups, allows for its participation in cyclization reactions to form various heterocyclic rings, which are prevalent scaffolds in many drug molecules.

Experimental Protocols (Illustrative)

Illustrative Synthesis of Diethyl Chloromalonate

This protocol is adapted from general procedures for the halogenation of malonic esters.

-

Materials: Diethyl malonate, sulfuryl chloride, inert solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve diethyl malonate in an inert solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of sulfuryl chloride dropwise with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Illustrative Nucleophilic Substitution with an Amine

This protocol illustrates the reaction of a chloromalonate derivative with a primary amine.

-

Materials: Diethyl chloromalonate, primary amine (e.g., benzylamine), base (e.g., triethylamine), solvent (e.g., ethanol).

-

Procedure:

-

Dissolve diethyl chloromalonate and the primary amine in the solvent.

-

Add a slight excess of the base to neutralize the HCl formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Conclusion

This compound is a reactive and electrophilic building block with significant potential in organic synthesis. The presence of the α-chloro substituent activates the molecule for nucleophilic attack, while the two carboxylic acid groups provide further handles for chemical modification. Although detailed quantitative data on its reactivity and specific high-yield synthetic protocols are not extensively documented in readily accessible literature, its utility can be inferred from the well-established chemistry of related malonic acid derivatives. For researchers and drug development professionals, this compound represents a valuable, albeit underexplored, tool for the construction of complex molecular architectures and the synthesis of novel chemical entities. Further research into the specific reaction kinetics and optimization of synthetic procedures involving this compound would be highly beneficial to the scientific community.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. Propanedioic acid, chloro- | C3H3ClO4 | CID 11751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-chloromalonic acid [chembk.com]

- 5. Malonic acid - Wikipedia [en.wikipedia.org]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chloromalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chloromalonic acid, including its chemical properties, synthesis, and potential biological significance. The information is intended for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Core Properties of this compound

This compound, a halogenated derivative of malonic acid, is a dicarboxylic acid of interest in organic synthesis and potentially in biochemical studies due to its structural similarity to malonic acid, a known competitive enzyme inhibitor.

| Property | Data | Reference |

| Molecular Formula | C₃H₃ClO₄ | [1][2] |

| Molecular Weight | 138.50 g/mol | [1] |

| IUPAC Name | 2-chloropropanedioic acid | [1] |

| CAS Number | 600-33-9 | [1] |

| Synonyms | Chloropropanedioic acid, 2-Chloromalonic acid | [1][2] |

| Appearance | White crystalline powder (inferred from malonic acid) |

Synthesis of this compound and Its Precursors

The synthesis of this compound typically involves the chlorination of a malonic acid diester, such as diethyl malonate or dimethyl malonate, followed by hydrolysis of the resulting chlorinated ester.

A common precursor to this compound is diethyl chloromalonate. One synthetic route involves the direct chlorination of diethyl malonate. A detailed experimental protocol for a related compound, dimethyl 2-chloromalonate, involves the chlorination of dimethyl malonate with sulfuryl chloride[1]. A similar principle can be applied for the diethyl ester.

Materials:

-

Diethyl malonate

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., dichloromethane)

-

Stirring apparatus

-

Reaction vessel with temperature control

Procedure:

-

Dissolve diethyl malonate in an inert solvent within the reaction vessel.

-

Cool the solution to a reduced temperature (e.g., <25 °C) with stirring[1].

-

Slowly add sulfuryl chloride to the reaction mixture, maintaining the temperature control[1].

-

After the addition is complete, the reaction mixture may be gradually warmed to a moderate temperature (e.g., 40-45 °C) and maintained for several hours to ensure the completion of the reaction[1].

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), until the starting material is consumed[1].

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield crude diethyl chloromalonate.

-

The crude product can be purified by distillation under vacuum.

The final step to obtain this compound is the hydrolysis of the diethyl chloromalonate. This is typically achieved by heating the ester with an aqueous acid or base, followed by acidification to precipitate the dicarboxylic acid.

Materials:

-

Diethyl chloromalonate

-

Hydrochloric acid (concentrated) or Sodium hydroxide

-

Water

-

Heating and stirring apparatus

Procedure (Acid Hydrolysis):

-

Reflux the diethyl chloromalonate with an excess of concentrated hydrochloric acid.

-

Continue heating until the ester is fully hydrolyzed, which can be monitored by the disappearance of the organic layer.

-

After hydrolysis, cool the solution to induce crystallization of the this compound.

-

Collect the crystals by filtration, wash with cold water, and dry.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A simplified workflow for the two-step synthesis of this compound.

Biological Activity and Potential Applications

While specific research on the biological activity of this compound is limited, its structural similarity to malonic acid suggests it may act as an enzyme inhibitor. Malonic acid is a classic example of a competitive inhibitor of the enzyme succinate dehydrogenase (SDH), a key component of the citric acid cycle and the electron transport chain[3][4].

Competitive inhibitors are molecules that resemble the substrate of an enzyme and compete for binding to the active site. This binding is reversible, and the inhibition can be overcome by increasing the substrate concentration.

The following diagram illustrates the principle of competitive enzyme inhibition, which is the likely mechanism of action for malonic acid and potentially this compound.

Caption: Competitive inhibition of an enzyme by a substrate analog.

Given this, this compound could be investigated as a potential inhibitor of succinate dehydrogenase or other enzymes with active sites that accommodate dicarboxylic acids. The presence of the chlorine atom may alter its binding affinity and inhibitory potency compared to malonic acid.

Malonic acid and its derivatives are utilized as building blocks in the synthesis of various pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs). Diethyl chloromalonate serves as a versatile intermediate in organic synthesis for creating more complex molecules[5]. The reactivity of the chlorine atom allows for its substitution, enabling the introduction of various functional groups.

Analytical Methods

The analysis of this compound can be performed using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly with a reverse-phase column and UV detection, is a common method for the analysis of organic acids[6][7]. Gas chromatography (GC) can also be used, often after derivatization of the carboxylic acid groups to more volatile esters[8].

Safety and Handling

As a derivative of a corrosive and irritant substance (malonic acid), this compound should be handled with appropriate safety precautions. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for malonic acid[9].

Disclaimer: This document is intended for informational purposes for a professional audience and is based on available scientific literature. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety measures and in accordance with institutional guidelines.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]

- 3. Inhibition of succinate dehydrogenase by malonic acid produces an "excitotoxic" lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Malonic Acid | SIELC Technologies [sielc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

The Genesis of a Halogenated Malonic Acid: A Historical and Synthetic Guide to Chloromalonic Acid

For researchers, scientists, and drug development professionals, understanding the historical context and synthetic pathways of key chemical building blocks is paramount. Chloromalonic acid, a halogenated derivative of malonic acid, has played a role in the advancement of organic synthesis. This technical guide provides an in-depth exploration of its historical discovery and a comparative analysis of its key synthesis methodologies, complete with detailed experimental protocols and quantitative data.

A Glimpse into History: The Emergence of this compound

The story of this compound is intrinsically linked to the discovery and exploration of its parent compound, malonic acid. Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid.[1] Following this, notable chemists like Hermann Kolbe and Hugo Müller further developed synthesis methods for malonic acid in the 1860s.[2]

While a definitive, singular claim to the first synthesis of monothis compound is not prominently documented in easily accessible historical records, its emergence can be traced to the late 19th and early 20th centuries, a period of intense investigation into the reactivity of organic acids and the development of halogenation techniques. Early work on the chlorination of malonic acid and its esters laid the foundation for the isolation and characterization of its chlorinated derivatives. For instance, the work of Conrad and others in the early 1900s on the chlorination of malonic acid derivatives using reagents like sulfuryl chloride marked significant progress in this area.

Key Synthetic Pathways to this compound

The synthesis of this compound can be broadly approached through two main strategies: the direct chlorination of malonic acid and the hydrolysis of its chlorinated esters. Each method offers distinct advantages and disadvantages in terms of yield, purity, and experimental complexity.

Direct Chlorination of Malonic Acid

The most straightforward conceptual approach to this compound is the direct halogenation of malonic acid. This typically involves the use of potent chlorinating agents that can substitute a hydrogen atom on the central methylene group with a chlorine atom.

Sulfuryl chloride is a common and effective reagent for the chlorination of active methylene compounds. The reaction proceeds via a radical mechanism, often initiated by heat or a radical initiator.

Experimental Protocol:

-

Materials: Malonic acid, sulfuryl chloride, inert solvent (e.g., carbon tetrachloride or chloroform), radical initiator (e.g., benzoyl peroxide or AIBN - optional).

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ byproducts, a solution of malonic acid in an inert solvent is prepared. A slight excess of sulfuryl chloride (1.1 to 1.5 equivalents) is added. A catalytic amount of a radical initiator can be added to facilitate the reaction. The mixture is heated to reflux (typically 60-80 °C) for several hours until the evolution of gas ceases. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ether and petroleum ether.

-

Quantitative Data: Yields for this method can vary but are often in the range of 60-75%.

Thionyl chloride is another reagent capable of chlorinating malonic acid, though it is more commonly known for converting carboxylic acids to acyl chlorides. When used for chlorination of the alpha-carbon, the reaction conditions need to be carefully controlled.

Experimental Protocol:

-

Materials: Malonic acid, thionyl chloride, inert solvent (e.g., benzene or toluene).

-

Procedure: Malonic acid is suspended in an inert solvent in a flask fitted with a reflux condenser. An excess of thionyl chloride (2 to 3 equivalents) is added. The mixture is gently refluxed for several hours. The progress of the reaction can be monitored by the evolution of HCl and SO₂. After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure. The resulting crude product is then purified by recrystallization.

-

Quantitative Data: This method can also provide moderate to good yields, typically in the range of 50-70%.

Hydrolysis of Diethyl Chloromalonate

An alternative and widely used route to this compound involves the synthesis of its diethyl ester, diethyl chloromalonate, followed by hydrolysis. This two-step process can offer advantages in terms of purification and handling.

Diethyl chloromalonate is typically prepared by the direct chlorination of diethyl malonate.

Experimental Protocol:

-

Materials: Diethyl malonate, sulfuryl chloride (or chlorine gas), inert solvent (e.g., carbon tetrachloride).

-

Procedure: Diethyl malonate is dissolved in an inert solvent in a flask protected from moisture. Sulfuryl chloride (1.1 equivalents) is added dropwise at room temperature or with gentle cooling. The reaction is often exothermic. After the addition is complete, the mixture is stirred for a few hours at room temperature or slightly elevated temperature to ensure complete reaction. The reaction mixture is then washed with water, a dilute solution of sodium bicarbonate to remove acidic byproducts, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting diethyl chloromalonate can be purified by vacuum distillation.

-

Quantitative Data: This chlorination step typically proceeds with high yields, often exceeding 85-90%.

The final step is the hydrolysis of the ester groups to carboxylic acids.

Experimental Protocol:

-

Materials: Diethyl chloromalonate, a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide), water, ethanol (as a co-solvent).

-

Acid-Catalyzed Hydrolysis: Diethyl chloromalonate is mixed with an excess of concentrated hydrochloric acid (e.g., 6 M) and heated to reflux for several hours. The progress of the hydrolysis can be monitored by the disappearance of the ester starting material (e.g., by TLC or GC). After completion, the reaction mixture is cooled, and the this compound is extracted with a suitable organic solvent like diethyl ether. The organic extracts are dried, and the solvent is evaporated to yield the product.

-

Base-Catalyzed Hydrolysis (Saponification): Diethyl chloromalonate is treated with an aqueous or alcoholic solution of a strong base (e.g., 2-3 equivalents of NaOH) and heated to reflux. After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong mineral acid (e.g., HCl) to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.

-

Quantitative Data: The hydrolysis step can also achieve high yields, typically in the range of 80-95%.

Summary of Quantitative Data

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Purity Considerations |

| Direct Chlorination | Malonic Acid | Sulfuryl Chloride (SO₂Cl₂) | 60 - 75 | Potential for di-chlorination and other side products. |

| Direct Chlorination | Malonic Acid | Thionyl Chloride (SOCl₂) | 50 - 70 | Can also lead to the formation of malonyl chloride. |

| Hydrolysis of Diethyl Ester | Diethyl Malonate | 1. SO₂Cl₂2. HCl or NaOH | 68 - 85 (overall) | Generally yields a purer product after two steps. |

Visualization of Synthetic Pathways

To better illustrate the logical flow of the synthesis of this compound, the following diagrams are provided.

References

physical constants and spectral data of chloromalonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical constants, spectral data, and synthetic methodologies related to chloromalonic acid. Given the limited availability of specific experimental data for this compound in public databases, this guide combines reported values with predicted data and analogous experimental protocols to serve as a valuable resource for researchers.

Physical and Chemical Properties

This compound, also known as 2-chloropropanedioic acid, is a halogenated derivative of malonic acid. Its chemical structure and key physical properties are summarized below.

Table 1: Physical and Chemical Constants of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₃H₃ClO₄ | --INVALID-LINK-- |

| Molecular Weight | 138.50 g/mol | --INVALID-LINK-- |

| Density | 1.751 g/cm³ | Estimated |

| Boiling Point | 361.1 °C at 760 mmHg | Predicted |

| Melting Point | Not available | - |

| Flash Point | 172.2 °C | Predicted |

| Solubility | Soluble in water and polar organic solvents. | Inferred from the properties of malonic acid. |

| pKa | Not available | Expected to be lower than malonic acid due to the electron-withdrawing effect of chlorine. |

Spectral Data (Predicted and Analogous)

Table 2: Predicted and Analogous Spectral Data for this compound

| Spectrum | Predicted/Analogous Data |

| ¹H NMR | A singlet for the methine proton (CH-Cl) is expected, likely shifted downfield from the methylene protons of malonic acid (which appear around 3.4 ppm in DMSO-d₆) due to the deshielding effect of the chlorine atom. The acidic protons of the carboxylic acids would appear as a broad singlet at a chemical shift greater than 10 ppm. |

| ¹³C NMR | Three signals are expected: one for the methine carbon (CH-Cl), and two for the carboxylic acid carbons. The methine carbon signal would be shifted downfield compared to the methylene carbon of malonic acid (around 40 ppm) due to the presence of the chlorine atom. The carboxylic acid carbons would appear in the range of 165-180 ppm. |

| IR Spectroscopy | Characteristic peaks are expected for the O-H stretching of the carboxylic acids (a broad band around 3000 cm⁻¹), C=O stretching of the carboxylic acids (a strong, sharp band around 1700-1730 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and a C-Cl stretching band (typically in the 600-800 cm⁻¹ region). |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 138 for the ³⁵Cl isotope and a smaller peak at m/z 140 for the ³⁷Cl isotope in an approximate 3:1 ratio. Fragmentation would likely involve the loss of CO₂, H₂O, and HCl. |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route involves the direct chlorination of malonic acid. The following protocol is a generalized procedure based on known reactions of dicarboxylic acids.

Synthesis of this compound from Malonic Acid

Objective: To synthesize this compound via direct chlorination of malonic acid.

Materials:

-

Malonic acid

-

Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether)

-

Inert gas (e.g., nitrogen or argon)

-

Apparatus for reflux and distillation

-

Apparatus for work-up and purification (separatory funnel, rotary evaporator, crystallization dishes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend malonic acid in an excess of the chlorinating agent (e.g., thionyl chloride). The reaction should be carried out under an inert atmosphere.

-

Chlorination: Heat the mixture to reflux. The reaction progress can be monitored by observing the dissolution of malonic acid and the evolution of gas (HCl and SO₂ if thionyl chloride is used).

-

Removal of Excess Reagent: After the reaction is complete (typically several hours), cool the mixture and carefully remove the excess chlorinating agent by distillation under reduced pressure.

-

Isolation and Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a polar solvent like ethyl acetate and a nonpolar solvent like hexanes).

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and byproducts. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Analytical Workflow

This diagram outlines a general workflow for the analytical characterization of synthesized this compound.

Methodological & Application

Application Notes and Protocols: The Versatile Role of Chloromalonic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Chloromalonic acid and its ester derivatives are highly valuable reagents in organic synthesis, prized for their ability to serve as versatile building blocks in the construction of complex molecular architectures. The presence of a chlorine atom alpha to two electron-withdrawing carbonyl groups imparts unique reactivity, making these compounds key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functionalized materials. This document provides detailed application notes and experimental protocols for key reactions involving this compound and its derivatives, with a focus on their application in pharmaceutical and heterocyclic chemistry.

Nucleophilic Substitution Reactions: Synthesis of Pharmaceutical Intermediates

The labile chlorine atom in chloromalonic esters makes them excellent substrates for nucleophilic substitution reactions. This reactivity is widely exploited in the synthesis of various pharmaceutical intermediates. A prominent example is the synthesis of intermediates for the endothelin receptor antagonist, Bosentan.

Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate

A key intermediate in the synthesis of Bosentan is dimethyl 2-(2-methoxyphenoxy)malonate. This compound is synthesized via a nucleophilic substitution reaction between dimethyl 2-chloromalonate and guaiacol.

Quantitative Data for Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dimethyl 2-chloromalonate | Guaiacol | Sodium Hydroxide | Toluene | Reflux | 3 | 94 |

Experimental Protocol: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate

-

Dissolve Guaiacol: In a suitable reaction vessel, dissolve guaiacol (1.0 equivalent) in toluene.

-

Add Base: Add sodium hydroxide (1.05 equivalents) to the solution at room temperature.

-

Add Chloromalonate: Add dimethyl 2-chloromalonate (1.2 equivalents) to the mixture at 65 °C over a period of 30 minutes.

-

Reaction: Heat the reaction mixture to reflux and stir for 3 hours.

-

Work-up: Cool the reaction mixture and wash with a suitable aqueous solution.

-

Isolation: Concentrate the organic layer to yield the product, dimethyl 2-(2-methoxyphenoxy)malonate.

Synthesis of Heterocyclic Compounds

This compound derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds, which are core structures in many biologically active molecules.

Synthesis of Benzofurans

Logical Workflow for Benzofuran Synthesis

Caption: General workflow for the synthesis of benzofurans.

Cyclopropanation Reactions

Diethyl chloromalonate can be utilized in the synthesis of cyclopropane derivatives, which are important structural motifs in various natural products and pharmaceuticals. The reaction typically proceeds via a Michael-initiated ring closure (MIRC) mechanism.

General Reaction Scheme for Cyclopropanation

While specific quantitative data for the use of diethyl chloromalonate in cyclopropanation is not detailed in the provided search results, the general transformation involves the reaction with an α,β-unsaturated ketone, such as a chalcone, in the presence of a base.[1]

Experimental Workflow for Cyclopropanation

Caption: Workflow for Michael-initiated ring closure.

Reactions with Amines and Thiols

The electrophilic nature of the carbon bearing the chlorine atom in diethyl chloromalonate allows for reactions with various nucleophiles, including amines and thiols, leading to the formation of α-amino and α-thio substituted malonic esters. These products are valuable intermediates for the synthesis of amino acids and other sulfur-containing compounds.

Reaction with Aromatic Amines

The reaction of diethyl chloromalonate with aromatic amines can lead to the formation of N-aryl malonamic esters or diamides, depending on the reaction conditions.

Representative Protocol: Reaction of 2-Chloroaniline with Diethyl Malonate

While this protocol uses diethyl malonate, it provides a basis for potential reactions with diethyl chloromalonate, which would be expected to react under milder conditions due to the increased electrophilicity of the α-carbon. The following is an adaptation from a procedure for diethyl malonate.[2]

-

Initial Reaction: Heat a mixture of the aromatic amine (e.g., 2-chloroaniline, 1 equivalent) and diethyl chloromalonate (2 equivalents) at an elevated temperature (e.g., 100-130 °C) for several hours.

-

Cyclization/Amidation: After consumption of the starting amine (monitored by TLC), cool the reaction mixture and add a base (e.g., Cs₂CO₃, 3 equivalents).

-

Heating: Maintain the mixture at an elevated temperature (e.g., 100 °C) for an additional period.

-

Work-up: Cool the reaction to room temperature, remove excess diethyl chloromalonate under reduced pressure, and dissolve the residue in a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. The crude product can be purified by column chromatography.

Signaling Pathway of Nucleophilic Substitution

Caption: Nucleophilic substitution on diethyl chloromalonate.

References

Application Notes and Protocols: Chloromalonic Acid Derivatives as Versatile Building Blocks in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromalonic acid and its diester derivatives, particularly diethyl chloromalonate, are potent and versatile intermediates in organic synthesis. The presence of a chlorine atom on the α-carbon, flanked by two electron-withdrawing ester groups, imparts unique reactivity, making these compounds highly valuable starting materials for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of key molecular scaffolds relevant to pharmaceutical and materials science research. Key applications include the synthesis of heterocyclic compounds such as barbiturates and the preparation of substituted amino acids.

Application Note 1: Synthesis of Chloromalonic Esters

The preparation of chloromalonic esters is a critical first step for their use as building blocks. A common and efficient method involves the direct chlorination of a malonic ester using sulfuryl chloride.

Experimental Protocol: Synthesis of Dimethyl 2-Chloromalonate

This protocol details a practical and scalable method for the chlorination of dimethyl malonate.[1]

Materials:

-

Dimethyl malonate

-

Sulfuryl chloride

-

Nitrogen gas

-

50-L glass reactor (or appropriately scaled glassware)

Procedure:

-

Purge a 50-L all-glass reactor with nitrogen gas.

-

Charge the reactor with dimethyl malonate (20 kg, 151.4 mol) at 25 °C.

-

To the stirred contents, add sulfuryl chloride (24.5 kg, 181.7 mol) over a period of 1 hour, ensuring the temperature is maintained below 25 °C.

-

Gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) until less than 6.0 area % of dimethyl malonate remains.

-

Cool the reaction mixture to 25 °C and stir for an additional 30 minutes.

-

The crude product can be purified to ≥95% purity through a specialized reprocessing protocol if necessary.[1]

Results: This process yields dimethyl 2-chloromalonate as a yellow-colored liquid.

| Parameter | Value | Reference |

| Starting Material | Dimethyl malonate | [1] |

| Chlorinating Agent | Sulfuryl chloride | [1] |

| Typical Yield | 98% (crude) | [1] |

| Purity (crude) | ~90.3 area % by GC | [1] |

Logical Workflow for Chloromalonate Synthesis

Caption: Workflow for the synthesis of dimethyl 2-chloromalonate.

Application Note 2: Synthesis of Barbiturates and Thiobarbiturates

Chloromalonic esters are excellent precursors for 5-substituted and 5,5-disubstituted barbiturates, a class of drugs known for their central nervous system depressant effects.[2][3][4] The synthesis involves a condensation reaction between a substituted malonic ester and urea (or thiourea for thiobarbiturates).[2][5]

General Reaction Scheme

The core reaction is a twofold nucleophilic acyl substitution where a strong base, like sodium ethoxide, deprotonates urea, which then attacks the carbonyl carbons of the malonic ester to form the heterocyclic ring.[2][3]

Experimental Protocol: Synthesis of Thiopental from Diethyl (1-methylbutyl)malonate and Thiourea

This protocol is an adaptation of the general barbiturate synthesis for preparing Thiopental, a short-acting anesthetic. The synthesis first requires the alkylation of a malonic ester, followed by condensation with thiourea.[5]

Part A: Alkylation of Diethyl Malonate

-

Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

Add diethyl malonate to the sodium ethoxide solution to form the enolate.

-

Slowly add 2-bromopentane to the reaction mixture and reflux to yield diethyl (1-methylbutyl)malonate.

-

Purify the product by distillation.

Part B: Condensation with Thiourea

-

Prepare a fresh solution of sodium ethoxide in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add the diethyl (1-methylbutyl)malonate from Part A to the solution.

-

In a separate beaker, dissolve dry thiourea in hot absolute ethanol.

-

Add the hot thiourea solution to the flask containing the ethoxide and malonate derivative.

-

Heat the mixture to reflux for at least 7 hours. A solid precipitate, the sodium salt of thiopental, will form.

-

After the reaction is complete, add hot water to dissolve the solid salt.

-

Carefully acidify the solution with concentrated hydrochloric acid to precipitate the thiopental.

-

Cool the mixture in an ice bath to complete crystallization.

-

Collect the product by vacuum filtration, wash with cold water, and dry.

Experimental Workflow for Barbiturate Synthesis

Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.[2]

Application Note 3: Synthesis of Unnatural Amino Acids

Chloromalonic esters can serve as synthons for α-amino acids, particularly β,γ-unsaturated amino acids like vinylglycine, which are important enzyme inhibitors and chiral building blocks.[6] The chloro-substituent can be displaced or eliminated to introduce desired functionality.

Conceptual Protocol: Synthesis of Vinylglycine Derivatives

While multiple routes to vinylglycine exist, a conceptual pathway from a chloromalonate derivative involves nucleophilic substitution followed by elimination.

-

Nucleophilic Substitution: React diethyl chloromalonate with a protected nitrogen nucleophile (e.g., sodium azide or a protected amine). This displaces the chloride to form an azido- or amino-malonate derivative.

-

Alkylation: The resulting aminomalonate can be deprotonated and alkylated with an appropriate electrophile if further substitution is required.

-

Hydrolysis & Decarboxylation: The ester groups are hydrolyzed to carboxylic acids. Subsequent heating leads to decarboxylation.

-

Functional Group Manipulation: Further chemical steps would be required to install the vinyl group, for instance, via elimination chemistry on a suitably functionalized side chain introduced during the alkylation step.

Comparison of Malonic vs. Aminomalonic Acid Reactivity

The introduction of an amino group significantly alters the reactivity of the malonic acid core.

| Property/Reaction | Malonic Acid | Aminomalonic Acid | Reference |

| α-Carbon Acidity | pKa ≈ 13 (for esters) | Acidity is reduced due to the electron-donating amino group. | [7] |

| Decarboxylation | Readily occurs upon heating to yield a carboxylic acid. | Stability is affected; decarboxylation pathway can be more complex. | [7] |

| Knoevenagel Condensation | Classic reaction with aldehydes and ketones. | Reactivity is not well-documented due to potential side reactions of the amino group. | [7] |

| Enolate Alkylation | A primary method for C-C bond formation. | Possible, but requires protection of the amino group to prevent N-alkylation. | [8] |

Logical Pathway for Amino Acid Synthesis

Caption: Conceptual pathway for α-amino acid synthesis from chloromalonate.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Thiourea \left(\mathrm{H}_2 \mathrm{NCNH}_2\right) reacts with diethyl ma.. [askfilo.com]

- 6. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Derivatization of Chloromalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of chloromalonic acid. The methods outlined below are essential for the synthesis of various chemical intermediates used in pharmaceutical and agrochemical research and development.

Introduction

This compound is a versatile C3 building block characterized by the presence of two carboxylic acid groups and a chlorine atom on the alpha-carbon. This unique structure allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and derivatives of biologically active molecules. The primary methods for the derivatization of this compound involve esterification of the carboxyl groups, conversion to the acid chloride followed by amidation, and utilization of the reactive chlorine atom in nucleophilic substitution reactions.

Applications in Drug Development and Research

Derivatives of this compound are important intermediates in organic synthesis. For instance, diethyl chloromalonate is a key starting material in the production of various pharmaceuticals. It is used in domino reactions to construct complex cyclic structures found in pharmacologically active compounds. One notable application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. Although many traditional barbiturates have been replaced by newer drugs, the fundamental synthesis pathway involving malonic acid derivatives remains a cornerstone of heterocyclic chemistry. This compound derivatives also serve as precursors for novel heterocyclic compounds with potential therapeutic activities.

Summary of Derivatization Methods

The following table summarizes the key methods for the derivatization of this compound, providing an overview of typical reagents, reaction conditions, and expected yields.